2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
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Description
The compound “2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” is a complex organic molecule. The core structure of this compound is based on the bicyclo[2.2.1]heptane skeleton, which is a type of cycloalkane . This structure is further modified with dimethyl groups and an ethanamine group .
Molecular Structure Analysis
The molecular structure of “2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” is based on a bicyclo[2.2.1]heptane skeleton . This is a type of cycloalkane, which is a hydrocarbon with a ring structure. The [2.2.1] in the name indicates that the ring system consists of two rings, each with two carbon atoms, and one shared carbon atom . The compound also contains dimethyl groups (two methyl groups attached to the same carbon atom), and an ethanamine group (a two-carbon chain with an amine group at one end).Scientific Research Applications
Synthetic Chemistry Applications
The structural and synthetic utility of bicyclo[2.2.1]heptanyl derivatives are demonstrated through their use in various chemical syntheses and studies:
Absolute Configuration and Hydrogen-Bonding Properties : The determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one derivatives provides foundational knowledge for the synthesis of structurally complex molecules. The study showcases the resolution of chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide and its conversion into bicyclo[2.2.1]hept-5-ene-2-one, highlighting the precision in establishing stereochemical configurations and the importance of hydrogen-bonding properties in crystal structures (Plettner et al., 2005).
Chiral Phosphine Ligands in Asymmetric Synthesis : The study of chiral phosphine ligands, such as those involving bicyclo[2.2.1]hepta-2,5-diene, in asymmetric synthesis reveals the intricate role these compounds play in catalytic processes, thereby contributing to the development of novel synthetic pathways (McKay & Payne, 1986).
Novel Synthetic Routes and Catalysts : Research into novel ruthenium complex-catalyzed dimerizations of bicyclo[2.2.1]hepta-2,5-diene to produce unique dimeric structures demonstrates the potential for innovative synthetic strategies and the development of new catalysts for organic synthesis (Mitsudo et al., 1999).
Potential Medicinal Chemistry Applications
While explicit examples of 2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine; hydrochloride in medicinal chemistry were not directly found in the literature, related compounds exhibit a range of activities, suggesting areas for further exploration:
- Biochemical Profiles for Antidepressant Activity : Compounds with bicyclic structures similar to the query molecule have been studied for their neurochemical profiles indicative of antidepressant activity. Such research underscores the potential of bicyclic compounds in developing new therapeutic agents (Muth et al., 1986).
properties
IUPAC Name |
2-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)9-3-5-11(10,6-4-9)7-8-12;/h9H,3-8,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRRPQFIGPXQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63854-63-7 |
Source
|
Record name | 2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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